molecular formula C9H10BrNO2 B3241557 Methyl 6-amino-2-bromo-3-methylbenzoate CAS No. 147149-88-0

Methyl 6-amino-2-bromo-3-methylbenzoate

Cat. No.: B3241557
CAS No.: 147149-88-0
M. Wt: 244.08 g/mol
InChI Key: SBCITSMTYQMGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-2-bromo-3-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 6-position, a bromine atom at the 2-position, and a methyl group at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2-bromo-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-methylbenzoate, followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: Methyl 3-methylbenzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 6-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-bromo-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

Methyl 6-amino-2-bromo-3-methylbenzoate is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-amino-2-bromo-3-methylbenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-3-bromo-2-methylbenzoate
  • Methyl 6-amino-2-chloro-3-methylbenzoate
  • Methyl 6-amino-2-bromo-4-methylbenzoate

Uniqueness

Methyl 6-amino-2-bromo-3-methylbenzoate is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The presence of both an amino group and a bromine atom provides versatility in chemical modifications and applications.

Properties

IUPAC Name

methyl 6-amino-2-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCITSMTYQMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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